molecular formula C17H16N4O5 B7696590 4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline

4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline

Cat. No.: B7696590
M. Wt: 356.33 g/mol
InChI Key: XNWXANZEVURJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, a nitro group, and an oxolane moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(oxolan-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c22-21(23)14-9-11(5-6-13(14)18-10-12-3-1-7-24-12)17-19-16(20-26-17)15-4-2-8-25-15/h2,4-6,8-9,12,18H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWXANZEVURJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline typically involves multiple steps, starting with the preparation of the furan and oxadiazole rings. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid . The final step involves the coupling of the oxadiazole and nitro-substituted furan with an oxolane derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline is unique due to its combination of a furan ring, an oxadiazole ring, a nitro group, and an oxolane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.